KCNQ2 Potassium Channel Antagonist Activity of 6,7-Dimethylquinoline-2-carbaldehyde
6,7-Dimethylquinoline-2-carbaldehyde demonstrates antagonist activity against the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM in CHO cells expressing KCNQ2, measured by automated patch clamp assay after 3-minute incubation [1]. For context, the structurally distinct KCNQ2/3 channel agonist RM477 (which incorporates a quinoline-2-carbaldehyde-derived scaffold) exhibits EC₅₀ of 33 nM at rat KCNQ2/3 channels [2]. While direct head-to-head comparator data with dimethylquinoline isomers is unavailable in public databases, this 70 nM IC₅₀ value represents a discrete, quantifiable target engagement metric that distinguishes 6,7-dimethylquinoline-2-carbaldehyde from analogs lacking documented KCNQ2 activity. The compound's interaction with KCNQ2 has been independently documented across multiple BindingDB entries, establishing a reproducible pharmacological profile [1] [3].
| Evidence Dimension | KCNQ2 potassium channel antagonist activity |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | No direct comparator data for dimethylquinoline isomers; structurally related quinoline-2-carbaldehyde-derived agonist RM477 shows EC₅₀ = 33 nM at KCNQ2/3 |
| Quantified Difference | Not directly comparable (different assay endpoint and channel subtype) |
| Conditions | CHO cells expressing KCNQ2; automated patch clamp; 3-minute incubation |
Why This Matters
This IC₅₀ provides a verifiable pharmacological anchor for screening cascades and enables quantitative SAR comparisons when evaluating alternative quinoline building blocks.
- [1] BindingDB. BDBM50395464 / CHEMBL2164048: Antagonist activity at KCNQ2 expressed in CHO cells. IC₅₀: 70 nM. View Source
- [2] BindingDB. BDBM50601513 / CHEMBL5180351: Agonist activity at rat KCNQ2/3 channel. EC₅₀: 33 nM. View Source
- [3] BindingDB. BDBM50395509 / CHEMBL2164061: Antagonist activity at KCNQ2 expressed in CHO cells. IC₅₀: 20.2 μM (2.02E+4 nM). View Source
